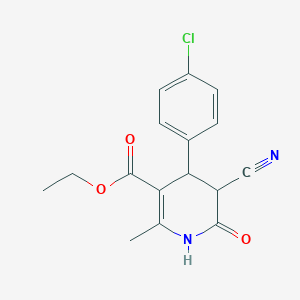![molecular formula C22H20N4O4 B259510 N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide, also known as C16, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. C16 has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide is not fully understood. However, studies have suggested that this compound may act by modulating various signaling pathways in cells. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to induce cell death in cancer cells and to protect neurons from oxidative stress-induced damage. Additionally, this compound has been shown to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound has also been shown to possess potent pharmacological properties, making it a promising candidate for the development of new drugs. However, this compound also has some limitations for lab experiments. This compound is a complex compound that requires specialized equipment and expertise to synthesize and analyze. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide. First, further studies are needed to elucidate the mechanism of action of this compound. Second, studies are needed to determine the efficacy and safety of this compound in animal models and humans. Third, studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Fourth, studies are needed to investigate the potential of this compound as a tool for studying various signaling pathways in cells. Finally, studies are needed to investigate the potential of this compound as a lead compound for the development of new drugs.
Méthodes De Synthèse
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound is a complex process that requires specialized equipment and expertise. The details of the synthesis method are beyond the scope of this paper.
Applications De Recherche Scientifique
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide has been the subject of scientific research due to its potential pharmacological properties. Studies have shown that this compound possesses anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to induce cell death in cancer cells and to protect neurons from oxidative stress-induced damage.
Propriétés
Formule moléculaire |
C22H20N4O4 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
N-acetyl-N-[3-(2-nitroindolo[3,2-b]quinolin-10-yl)propyl]acetamide |
InChI |
InChI=1S/C22H20N4O4/c1-14(27)24(15(2)28)10-5-11-25-20-7-4-3-6-18(20)22-21(25)13-16-12-17(26(29)30)8-9-19(16)23-22/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Clé InChI |
LZHUJEOYZXYROC-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-])C(=O)C |
SMILES canonique |
CC(=O)N(CCCN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



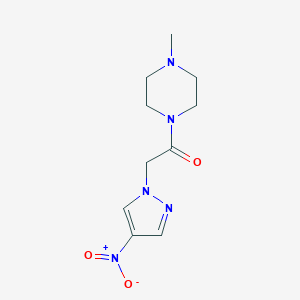
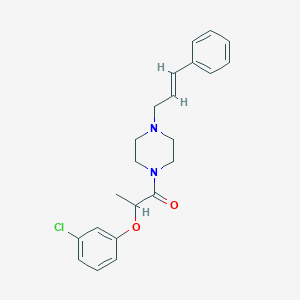
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)
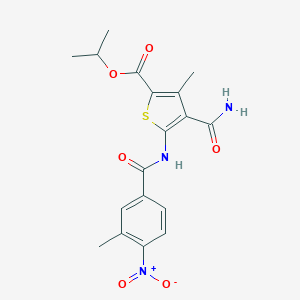
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)

methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
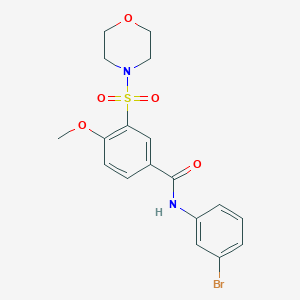
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
